(2,2-Difluoro-1-methoxyethenyl)benzene
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Overview
Description
(2,2-Difluoro-1-methoxyethenyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 2,2-difluoro-1-methoxyethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boron reagent with a halogenated benzene derivative under palladium catalysis . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production methods for (2,2-Difluoro-1-methoxyethenyl)benzene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluoro-1-methoxyethenyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the difluoro group to a single fluorine or hydrogen atom.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield difluoromethoxybenzaldehyde, while reduction might produce difluoromethoxybenzene.
Scientific Research Applications
(2,2-Difluoro-1-methoxyethenyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2,2-Difluoro-1-methoxyethenyl)benzene exerts its effects involves interactions with various molecular targets. The difluoro group can participate in hydrogen bonding and dipole-dipole interactions, while the methoxy group can act as an electron-donating group, influencing the reactivity of the benzene ring. These interactions can affect the compound’s binding affinity to enzymes and receptors, thereby modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2-Difluorobenzene: Lacks the methoxyethenyl group, making it less reactive in certain chemical reactions.
2,4-Difluorobenzyl Alcohol: Contains a hydroxymethyl group instead of a methoxyethenyl group, leading to different reactivity and applications.
1,4-Difluorobenzene: The fluorine atoms are positioned differently, affecting the compound’s chemical properties.
Uniqueness
(2,2-Difluoro-1-methoxyethenyl)benzene is unique due to the presence of both difluoro and methoxyethenyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound in synthetic chemistry and various research applications.
Properties
CAS No. |
56135-05-8 |
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Molecular Formula |
C9H8F2O |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
(2,2-difluoro-1-methoxyethenyl)benzene |
InChI |
InChI=1S/C9H8F2O/c1-12-8(9(10)11)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
NXEYKRBOLPIOMY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C(F)F)C1=CC=CC=C1 |
Origin of Product |
United States |
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